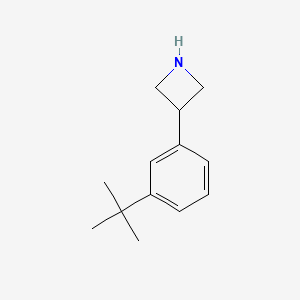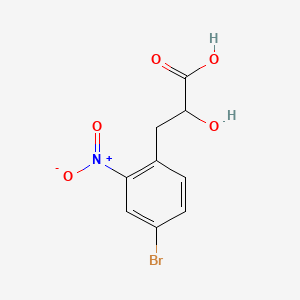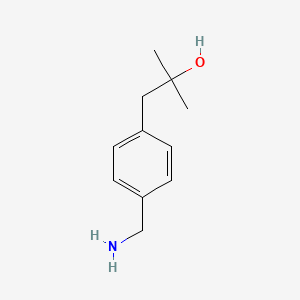
3-(3-Tert-butylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Tert-butylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines. The tert-butyl group attached to the phenyl ring in this compound adds steric bulk, potentially influencing its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Cyclocondensation: A one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo a 1,2-metalate shift of an aminoboron “ate” complex to form azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Microwave-assisted synthesis and catalytic processes are particularly favored for their efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of lactams.
Reduction: Reduction of azetidines can yield amines.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the ring strain facilitates the opening of the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions to open the azetidine ring.
Major Products
Oxidation: Lactams
Reduction: Amines
Substitution: Various substituted amines and alcohols.
科学的研究の応用
3-(3-Tert-butylphenyl)azetidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Azetidines are explored for their potential as drug candidates due to their unique reactivity and stability.
Polymer Chemistry: Used in the synthesis of polyamines through ring-opening polymerization.
Material Science: Employed in the development of antibacterial and antimicrobial coatings.
作用機序
The mechanism of action of 3-(3-Tert-butylphenyl)azetidine is largely influenced by its ring strain and the presence of the tert-butyl group. The ring strain makes the azetidine ring more reactive, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Uniqueness
3-(3-Tert-butylphenyl)azetidine stands out due to the combination of its four-membered ring structure and the presence of a bulky tert-butyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical and industrial applications .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-(3-tert-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3 |
InChIキー |
MUGKZIVZEJZAPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










